Chemoinformatic and Synthetic Profiling of (3-Fluorophenyl)(pyridin-2-yl)methanamine: A Scaffold Analysis
Chemoinformatic and Synthetic Profiling of (3-Fluorophenyl)(pyridin-2-yl)methanamine: A Scaffold Analysis
Executive Summary & Chemical Identity[1]
Compound Name: (3-Fluorophenyl)(pyridin-2-yl)methanamine Class: Diarylmethylamine (privileged pharmacophore) Molecular Formula: C₁₂H₁₁FN₂ Molecular Weight: 202.23 g/mol
This guide profiles (3-Fluorophenyl)(pyridin-2-yl)methanamine, a chiral diarylmethylamine scaffold. This structural motif—bridging a pi-deficient pyridine ring and an electron-withdrawing fluorophenyl group via a primary amine linker—serves as a critical building block in medicinal chemistry. It is frequently utilized in the development of histamine H1 antagonists, anticholinergics, and monoamine transporter inhibitors.
Chemoinformatic Data
| Identifier Type | Value | Note |
| Canonical SMILES | NC(c1ccccn1)c2cccc(F)c2 | Generated based on IUPAC structure. |
| Isomeric SMILES | Nc2cccc(F)c2 | (S)-enantiomer example. |
| InChI String | InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 | Standard InChI (non-stereospecific). |
| Key Precursor CAS | 898779-78-7 | Refers to the ketone intermediate: (3-fluorophenyl)(pyridin-2-yl)methanone.[1] |
Structural Significance in Medicinal Chemistry[3][4][5][6]
The utility of this scaffold stems from the synergistic effects of its three components. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is selected in lead optimization.
The Fluorine Effect (Metabolic Blockade)
The inclusion of fluorine at the meta (3-) position of the phenyl ring is a strategic bioisosteric replacement.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the 3-position blocks cytochrome P450-mediated hydroxylation at a metabolically vulnerable site, extending the compound's half-life (
). -
Electronic Modulation: Fluorine is highly electronegative (
), exerting a strong inductive withdrawal (-I effect) on the aromatic ring. This lowers the electron density of the phenyl ring, potentially altering stacking interactions with target protein residues (e.g., phenylalanine or tryptophan gates in GPCRs).
The Pyridine-2-yl Moiety[2][7][8][9][10]
-
Basicity & Solubility: The pyridine nitrogen provides a hydrogen bond acceptor site and contributes to the overall basicity (pKa ~5.2 for the conjugate acid of pyridine), improving aqueous solubility compared to a diphenyl analog.
-
Metal Chelation: The proximity of the pyridine nitrogen to the exocyclic amine (N,N-bidentate motif) allows for potential chelation with metalloenzymes, a mechanism relevant in certain histone deacetylase (HDAC) or metalloprotease inhibitors.
Synthetic Pathways[10][11]
The synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanamine generally proceeds via two primary routes. The choice depends on the required enantiopurity.
Route A: Reductive Amination (Racemic)
This is the most robust route for generating the racemic scaffold for initial SAR (Structure-Activity Relationship) screening.
-
Precursor: (3-Fluorophenyl)(pyridin-2-yl)methanone (CAS 898779-78-7).
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol. -
Mechanism: The ketone condenses with ammonia to form an imine intermediate in situ, which is selectively reduced by the cyanoborohydride.
Protocol:
-
Dissolve 1.0 eq of (3-fluorophenyl)(pyridin-2-yl)methanone in dry methanol.
-
Add 10.0 eq of ammonium acetate. Stir at RT for 30 min to equilibrate imine formation.
-
Add 1.5 eq of
portion-wise. -
Critical Step: Monitor pH. Maintain pH ~6-7 using acetic acid to facilitate imine protonation without quenching the hydride.
-
Reflux for 12-16 hours.
-
Quench with 1N NaOH (to pH > 10) to decompose boron complexes and extract the free amine.
Route B: Ellman's Auxiliary (Asymmetric)
For clinical candidates, enantiopurity is non-negotiable. The use of tert-butanesulfinamide (Ellman's auxiliary) allows for high diastereoselectivity.
-
Step 1: Condensation of (3-fluorophenyl)(pyridin-2-yl)methanone with (R)-tert-butanesulfinamide (
catalyst) to yield the chiral N-sulfinyl imine. -
Step 2: Diastereoselective reduction using
or L-Selectride. -
Step 3: Acidic cleavage (HCl/MeOH) to yield the chiral amine salt.
Visualization of Synthetic Logic
Figure 1: Retrosynthetic and forward synthetic pathways. The solid lines depict the standard racemic route; the dotted red line indicates the asymmetric approach for chiral resolution.
Analytical Characterization
To validate the synthesis of this specific scaffold, the following spectral signatures are expected.
Proton NMR ( H NMR, 400 MHz, )
-
Methine Proton: A distinctive singlet (or broad singlet if exchangeable) around
5.2 - 5.4 ppm corresponding to the proton. The chemical shift is deshielded by the adjacent pyridine ring. -
Pyridine Protons: A doublet around
8.5 ppm (proton adjacent to Nitrogen), followed by multiplets in the 7.1 - 7.8 ppm range. -
Fluorophenyl Protons: A complex multiplet pattern in the 6.9 - 7.4 ppm range. The presence of fluorine will cause H-F coupling (
), splitting the signals of the phenyl protons (typically Hz).
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
. -
Fragmentation: Expect a characteristic tropylium-like cation or a loss of
( ).
Pharmacophore Mapping
Understanding how this molecule sits in a binding pocket is crucial for "Structure-Based Drug Design" (SBDD).
Figure 2: Pharmacophore interaction map. The primary amine serves as the key cationic anchor (interacting with Asp/Glu residues), while the pyridine and fluorophenyl rings provide specific hydrophobic and electronic fits.
References
-
PubChem Compound Summary. (2025). (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine (Analogous Scaffold Data). National Center for Biotechnology Information. [Link]
- Google Patents. (2007).
-
Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines via Reductive Amination.[Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[Link]
